molecular formula C12H18O2 B7865973 5-(3-Methylphenoxy)pentan-1-ol

5-(3-Methylphenoxy)pentan-1-ol

Cat. No.: B7865973
M. Wt: 194.27 g/mol
InChI Key: GQMMWTJAWCSJFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methylphenoxy)pentan-1-ol is an organic compound that belongs to the class of phenol ethers It is characterized by a phenoxy group attached to a pentanol chain, with a methyl group substituted at the third position of the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylphenoxy)pentan-1-ol typically involves the nucleophilic substitution reaction between 3-methylphenol and 5-bromopentan-1-ol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylphenoxy)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The phenoxy group can be reduced to form the corresponding phenol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-(3-Methylphenoxy)pentanal or 5-(3-Methylphenoxy)pentanoic acid.

    Reduction: 3-Methylphenol.

    Substitution: 5-(3-Methylphenoxy)pentyl chloride or 5-(3-Methylphenoxy)pentyl bromide.

Scientific Research Applications

5-(3-Methylphenoxy)pentan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It may be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.

    Industry: Used in the production of polymers, adhesives, and coatings due to its chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-Methylphenoxy)pentan-1-ol depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the hydroxyl group can participate in nucleophilic or electrophilic reactions.

Comparison with Similar Compounds

Similar Compounds

    5-Phenoxypentan-1-ol: Lacks the methyl group on the phenoxy ring.

    5-(4-Methylphenoxy)pentan-1-ol: Has the methyl group at the fourth position of the phenoxy ring.

    5-(2-Methylphenoxy)pentan-1-ol: Has the methyl group at the second position of the phenoxy ring.

Uniqueness

5-(3-Methylphenoxy)pentan-1-ol is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological activity.

Properties

IUPAC Name

5-(3-methylphenoxy)pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-11-6-5-7-12(10-11)14-9-4-2-3-8-13/h5-7,10,13H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMMWTJAWCSJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.